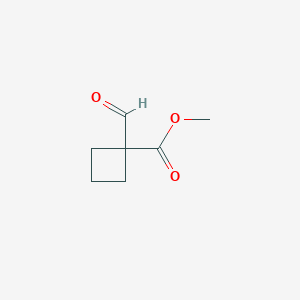![molecular formula C20H23N4O10P B117106 bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate CAS No. 147104-00-5](/img/structure/B117106.png)
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate, also known as BMH, is a chemical compound that has been widely studied for its potential use in scientific research. BMH is a phosphorylated nucleoside analog that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate involves its ability to mimic the structure of nucleotides, which are the building blocks of RNA and DNA. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is able to bind to RNA and disrupt RNA-protein interactions, which can affect RNA folding and function. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to inhibit RNA polymerase activity, which is essential for gene expression.
Efectos Bioquímicos Y Fisiológicos
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit viral replication, and has been studied for its potential use as an antiviral agent. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to inhibit the growth of cancer cells, and has been studied for its potential use in cancer therapy. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has also been shown to affect the immune system, and has been studied for its potential use as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been extensively characterized by analytical methods, which makes it useful for studying RNA structure and function. However, there are also limitations to the use of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate. One area of research is the development of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate analogs with improved properties, such as increased potency and decreased toxicity. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate could be studied for its potential use in combination therapy with other antiviral or anticancer agents. Finally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate could be studied for its potential use as a diagnostic tool for RNA-based diseases, such as viral infections and certain types of cancer.
Conclusion:
In conclusion, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is a phosphorylated nucleoside analog that has been extensively studied for its potential use in scientific research. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use as an antiviral and anticancer agent. While there are limitations to the use of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate in lab experiments, there are also several future directions for research on this compound. Overall, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate is a promising tool for studying RNA structure and function, and has the potential to be developed into a useful therapeutic agent.
Métodos De Síntesis
The synthesis of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate involves a multi-step process that begins with the preparation of the key intermediate, 5-methyl-2,4-dioxopyrimidine. This intermediate is then reacted with a protected form of 2,5-dihydrofuran to form the corresponding nucleoside analog. The final step in the synthesis involves deprotection of the compound to yield bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate. The synthesis of bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been optimized for high yield and purity, and the resulting compound has been extensively characterized by analytical methods such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been used in a variety of scientific research applications, including as a tool for studying RNA-protein interactions and RNA structure. bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been shown to be a potent inhibitor of RNA-protein interactions, and has been used to study the role of RNA in viral replication and gene expression. Additionally, bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate has been used as a probe for RNA structure, and has been shown to be useful in identifying RNA-protein binding sites.
Propiedades
Número CAS |
147104-00-5 |
|---|---|
Nombre del producto |
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate |
Fórmula molecular |
C20H23N4O10P |
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N4O10P/c1-11-7-23(19(27)21-17(11)25)15-5-3-13(33-15)9-31-35(29,30)32-10-14-4-6-16(34-14)24-8-12(2)18(26)22-20(24)28/h3-8,13-16H,9-10H2,1-2H3,(H,29,30)(H,21,25,27)(H,22,26,28)/t13-,14-,15+,16+/m0/s1 |
Clave InChI |
AFTUVCJBTTYRAU-CAOSSQGBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OC[C@@H]3C=C[C@@H](O3)N4C=C(C(=O)NC4=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OCC3C=CC(O3)N4C=C(C(=O)NC4=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OCC3C=CC(O3)N4C=C(C(=O)NC4=O)C |
Sinónimos |
is-5'-(2',3'-didehydro-3'-deoxythymidine) phosphate bis-5'-D4T phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



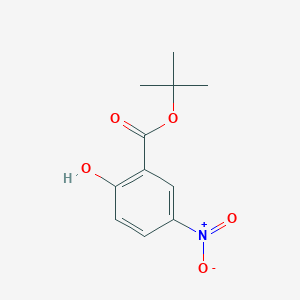
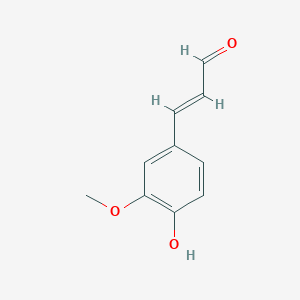
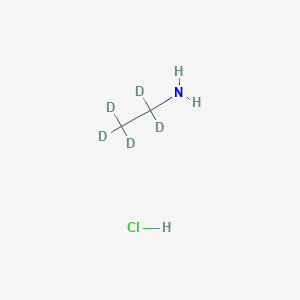
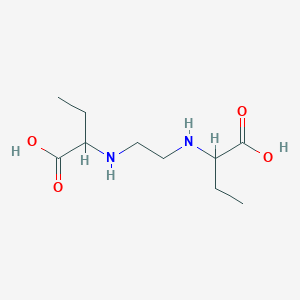
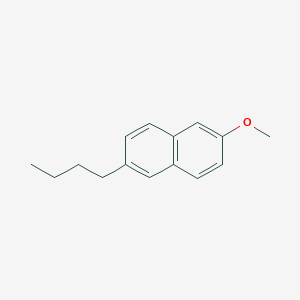
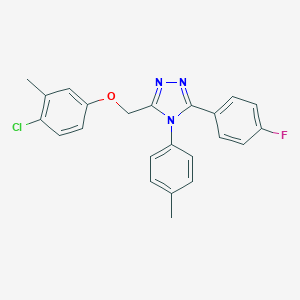
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
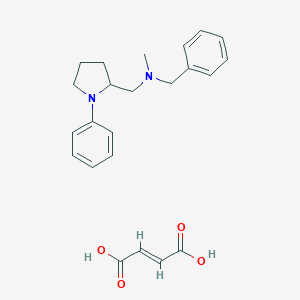
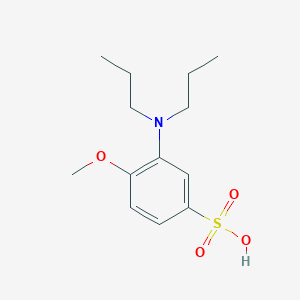
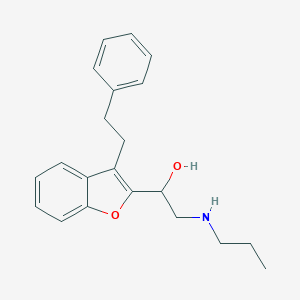
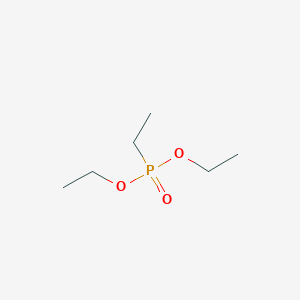
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
